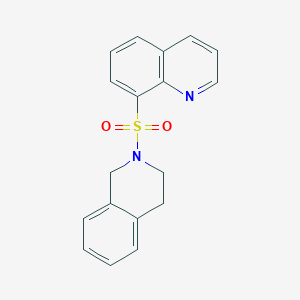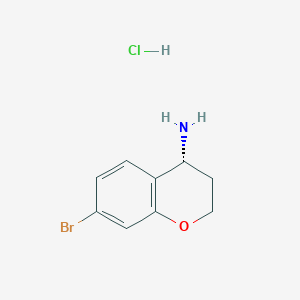
(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C12H18ClFN2O2S . It has an average mass of 308.800 Da and a monoisotopic mass of 308.076141 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a sulfonyl group and a fluorophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.8. More detailed physical and chemical properties are not available in the current literature .Scientific Research Applications
Ligand Synthesis and Receptor Binding
- Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute pharmacophoric groups seen in antipsychotic agents. Previous research emphasizes the role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. Notably, the introduction of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles contributes to the selectivity and potency of synthesized agents at these receptors (Sikazwe et al., 2009).
Cytochrome P450 Isoform Inhibition
- The role of Cytochrome P450 (CYP) enzymes in drug metabolism, particularly concerning metabolism-based drug–drug interactions (DDIs), is significant. Specific chemical inhibitors of major human hepatic CYP isoforms are crucial in deciphering the involvement of specific CYP isoforms in metabolism. Published data on the potency and selectivity of chemical inhibitors of these isoforms provide insights into the selective inhibition of specific CYP isoforms, crucial for understanding drug metabolism and potential DDIs (Khojasteh et al., 2011).
properties
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S.ClH/c13-11-3-5-12(6-4-11)18(16,17)15-7-1-2-10(8-14)9-15;/h3-6,10H,1-2,7-9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIJKWITVNNBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)
![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)


![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)


![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)


![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)